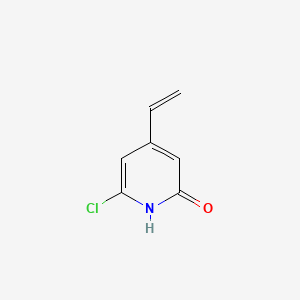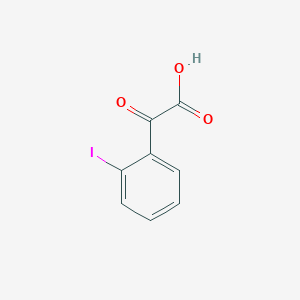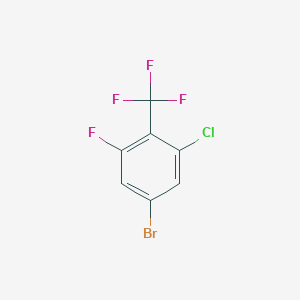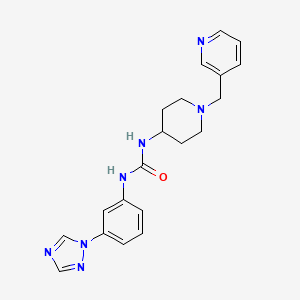
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is a synthetic organic compound that features a triazole ring, a phenyl group, a pyridine ring, and a piperidine ring. Compounds with these structural motifs are often of interest in medicinal chemistry due to their potential biological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the triazole ring: This can be achieved through a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the phenyl group: This step may involve a Suzuki coupling reaction.
Formation of the piperidine ring: This can be synthesized through a reductive amination reaction.
Attachment of the pyridine ring: This step might involve a nucleophilic substitution reaction.
Formation of the urea linkage: This can be achieved through the reaction of an amine with an isocyanate.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea can undergo various chemical reactions, including:
Oxidation: This might involve the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This could involve reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This might involve nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or aldehyde, while reduction could yield an alcohol.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes.
Medicine: As a potential therapeutic agent due to its structural similarity to known bioactive compounds.
Industry: As an intermediate in the synthesis of pharmaceuticals or agrochemicals.
Mecanismo De Acción
The mechanism of action of 1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea would depend on its specific biological target. Potential mechanisms might include:
Inhibition of enzymes: By binding to the active site of an enzyme.
Receptor modulation: By interacting with a receptor to modulate its activity.
DNA/RNA interaction: By binding to nucleic acids to affect their function.
Comparación Con Compuestos Similares
Similar Compounds
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)amine: Similar structure but with an amine group instead of a urea linkage.
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)carbamate: Similar structure but with a carbamate group instead of a urea linkage.
Uniqueness
1-(3-(1H-1,2,4-Triazol-1-yl)phenyl)-3-(1-(pyridin-3-ylmethyl)piperidin-4-yl)urea is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
Propiedades
Fórmula molecular |
C20H23N7O |
|---|---|
Peso molecular |
377.4 g/mol |
Nombre IUPAC |
1-[1-(pyridin-3-ylmethyl)piperidin-4-yl]-3-[3-(1,2,4-triazol-1-yl)phenyl]urea |
InChI |
InChI=1S/C20H23N7O/c28-20(25-18-4-1-5-19(11-18)27-15-22-14-23-27)24-17-6-9-26(10-7-17)13-16-3-2-8-21-12-16/h1-5,8,11-12,14-15,17H,6-7,9-10,13H2,(H2,24,25,28) |
Clave InChI |
AVFKTONNXINXND-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1NC(=O)NC2=CC(=CC=C2)N3C=NC=N3)CC4=CN=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



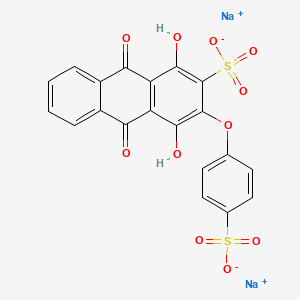
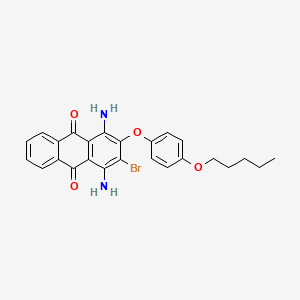
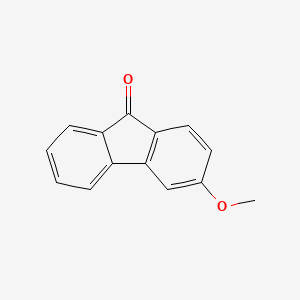
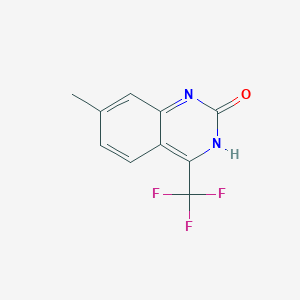
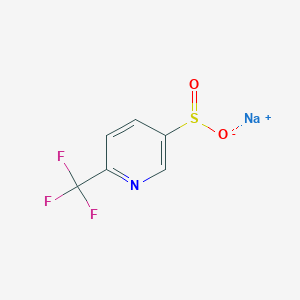


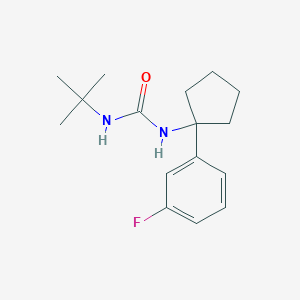

![(Z)-N-[(2R)-2-hydroxyheptadecyl]tetracos-15-enamide](/img/structure/B13126657.png)
